molecular formula C19H18N2O3 B14989586 2-(2,6-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

2-(2,6-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

Cat. No.: B14989586
M. Wt: 322.4 g/mol
InChI Key: KFQAOTQMPPGYCU-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a dimethylphenoxy group, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.

    Attachment of the phenyl group:

    Formation of the acetamide linkage: The final step involves the reaction of the intermediate with 2,6-dimethylphenol to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl and oxazole groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or drug candidate.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,6-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-4-yl)acetamide: Similar structure with a different position of the oxazole ring.

    2-(2,6-dimethylphenoxy)-N-(3-phenyl-1,2-thiazol-5-yl)acetamide: Contains a thiazole ring instead of an oxazole ring.

    2-(2,6-dimethylphenoxy)-N-(3-phenyl-1,2-imidazol-5-yl)acetamide: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

The uniqueness of 2-(2,6-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C19H18N2O3/c1-13-7-6-8-14(2)19(13)23-12-17(22)20-18-11-16(21-24-18)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,20,22)

InChI Key

KFQAOTQMPPGYCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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